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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)piperazine

Cat. No.: B1286014

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-
(5-Bromopyridin-2-yl)piperazine. Due to the limited availability of publicly accessible,
experimentally verified spectra for this specific molecule, this document outlines the expected
spectral characteristics based on its chemical structure and provides generalized experimental
protocols for obtaining such data.

Introduction

1-(5-Bromopyridin-2-yl)piperazine is a heterocyclic compound of interest in medicinal
chemistry and drug development. Its structure, featuring a bromopyridine moiety linked to a
piperazine ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents.
Accurate spectroscopic characterization is crucial for confirming the identity, purity, and
structure of this compound in research and development settings. The primary analytical
techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Comprehensive, experimentally validated spectroscopic data for 1-(5-Bromopyridin-2-
yl)piperazine is not readily available in peer-reviewed literature or public spectral databases.
Therefore, the following tables present predicted or expected data based on the chemical
structure and data from closely related analogues.
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Table 1: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assighment

ppm

~8.1 d 1H H-6 (pyridin-2-yl)
~7.6 dd 1H H-4 (pyridin-2-yl)
~6.5 d 1H H-3 (pyridin-2-yl)
~3.5 t 4H -CH:z- (piperazine)
~3.0 t 4H -CH:- (piperazine)
Variable S 1H -NH- (piperazine)

Note: Predicted shifts are in ppm relative to a standard reference (e.g., TMS) and are typically

run in a deuterated solvent such as CDCIs or DMSO-ds. The NH proton is exchangeable and

may appear as a broad singlet or not be observed, depending on the solvent and

concentration.

Table 2: Predicted **C NMR Data
Chemical Shift (6) ppm Assignment
~159 C-2 (pyridin-2-yl)
~148 C-6 (pyridin-2-yl)
~140 C-4 (pyridin-2-yl)
~109 C-3 (pyridin-2-yl)
~107 C-5 (pyridin-2-yl)
~46 -CH2- (piperazine)
~45 -CH:z- (piperazine)

Note: Predicted chemical shifts are solvent-dependent.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

3300 - 3500 N-H Stretching
2800 - 3000 C-H (aliphatic) Stretching
~1600, ~1450 C=C, C=N Aromatic ring stretching
1100 - 1300 C-N Stretching
500 - 700 C-Br Stretching

Note: IR spectra of solid samples are often acquired using KBr pellets or as a thin film.

Table 4: Mass Spectrometry Data

Parameter Value
Molecular Formula CoH12BrNs
Molecular Weight 242.12 g/mol

Expected [M+H]*

m/z 242.0293, 244.0272

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine

(*°*Br and 81Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion

separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of 1-(5-Bromopyridin-2-yl)piperazine.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

Dimethyl sulfoxide-de) in a clean, dry vial.
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o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative
analysis or precise referencing is required.

o Transfer the solution to a 5 mm NMR tube.

e Instrumentation and Acquisition:

o The NMR spectra should be acquired on a spectrometer operating at a field strength of
300 MHz or higher for optimal resolution.

o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of
30-45°, and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be necessary compared to 'H NMR. Typical parameters include a
spectral width of 0-200 ppm and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 1-(5-Bromopyridin-2-yl)piperazine with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation and Acquisition:

o Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric and instrumental interferences.

Mass Spectrometry (MS)
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e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

e Instrumentation and Acquisition:

o Introduce the sample into the mass spectrometer via an appropriate ionization source
(e.q., Electrospray lonization - ESI, or Atmospheric Pressure Chemical lonization - APCI).

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

o High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 1-(5-Bromopyridin-2-yl)piperazine.
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Compound Synthesis & Purification

Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

A

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

\ 4
NMR Spectroscopy
(H, 1:C) IR Spectroscopy *P‘\\/‘

Data Proceiﬁing & Interpretation
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Structure Confirmation
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Spectroscopic Techniques

Carbon-Hydrogen Framework
Connectivity (2D NMR)

Functional Groups
(N-H, C-H, C=C, C-N, C-Br) >Q—(5—Bromopyridin—2—y|)piperazine CoH12BrNs

Molecular Weight
Elemental Formula (HRMS)
Isotopic Pattern (Br)
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¢ To cite this document: BenchChem. [Spectroscopic Data for 1-(5-Bromopyridin-2-
yl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286014#spectroscopic-data-for-1-5-bromopyridin-2-
yl-piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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